2-(2,2-Diethoxyethyl)oxolane

Overview

Description

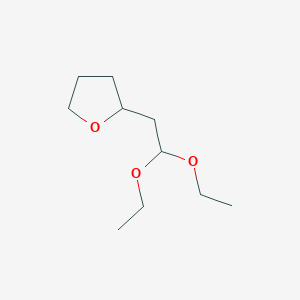

“2-(2,2-Diethoxyethyl)oxolane” is a chemical compound with the molecular formula C10H20O3 and a molecular weight of 188.26 . It is used for research purposes .

Synthesis Analysis

The synthesis of oxolanes, such as “2-(2,2-Diethoxyethyl)oxolane”, can be achieved through various methods. One such method involves the catalytic synthesis of oxazolines from oxetanes . This process complements the conventional oxazoline synthesis based on non-catalytic cyclization of β-hydroxy or unsaturated amides .Chemical Reactions Analysis

The chemical reactions involving oxolanes, such as “2-(2,2-Diethoxyethyl)oxolane”, can be complex. For example, a new catalytic protocol for the expedient synthesis of oxazolines from oxetanes has been reported . This process complements the conventional oxazoline synthesis based on non-catalytic cyclization of β-hydroxy or unsaturated amides .Scientific Research Applications

Synthesis of 2-Oxazolines

Application : This research presents a new catalytic protocol for the expedient synthesis of oxazolines from oxetanes .

Methods : The process involves the use of In (OTf) 3 to catalyze the intramolecular cyclization of various 3-amido oxetanes, forming the corresponding 2-oxazolines . This method complements the conventional oxazoline synthesis based on non-catalytic cyclization of β-hydroxy or unsaturated amides .

Results : This protocol provides rapid access to various natural products and antibacterial molecules .

Green Extraction of Natural Products

Application : 2-Methyloxolane (2-MeOx), a bio-based solvent, is used for the extraction of natural products and food ingredients .

Methods : The solvent power and extraction efficiency of 2-MeOx are compared with hexane, a commonly used petroleum-based solvent . The review also discusses the toxicological profile and environmental impacts of 2-MeOx .

Results : All reported applications have shown that 2-MeOx is an environmentally and economically viable alternative to conventional petroleum-based solvents for extraction of lipophilic foodstuff and natural products .

Functional Diversity of 2-Oxoglutarate/Fe(II)-Dependent Dioxygenases in Plant Metabolism

Application : This research focuses on the functional diversity of 2-oxoglutarate/Fe (II)-dependent dioxygenases (2-ODDs) in plant metabolism .

Methods : The study involves the use of 2-ODDs, which are non-heme proteins belonging to a large superfamily that are ubiquitously distributed throughout nature .

Results : The significance of 2-ODDs is underscored by their widespread roles in biosynthetic pathways essential for normal organismal function, or that lead to high-valued specialized metabolites .

Synthesis and Biomedical Applications of Poly(2-oxazoline)s

Application : The emergence of poly(2-oxazoline)s provides an opportunity to develop the next generation of biomedical materials .

Methods : The structure and function of poly(2-oxazoline)s are highly adjustable and diverse . The structure of poly(2-oxazoline)s is similar to that of peptide, so it is also called pseudopeptide .

Results : The water solubility of poly(2-oxazoline)s is easy to modulate and is invisible in organisms, making it suitable for the development of technologies such as drug delivery, protein modification, and anti-fouling interfaces .

Oxetanes in Medicinal Chemistry

Application : The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .

Methods : This review takes an overview of the literature for the synthesis of oxetane derivatives, concentrating on advances in the last five years up to the end of 2015 . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .

Results : Examples of the use of oxetanes in medicinal chemistry are reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .

Green Extraction of Natural Products

Application : 2-Methyloxolane (2-MeOx), also known as 2-methyltetrahydrofuran (2-MeTHF), is a bio-based solvent used for the extraction of natural products .

Methods : The review presents a complete picture of current knowledge on 2-MeOx as a bio-based solvent for the extraction of natural products .

Results : The review suggests that 2-MeOx is a viable alternative to conventional solvents for the extraction of natural products, ensuring maximal solvent recovery using various available techniques .

Future Directions

properties

IUPAC Name |

2-(2,2-diethoxyethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-3-11-10(12-4-2)8-9-6-5-7-13-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWPGKLIZPXVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1CCCO1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Diethoxyethyl)oxolane | |

CAS RN |

1803600-42-1 | |

| Record name | 2-(2,2-diethoxyethyl)oxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1379516.png)

![N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine](/img/structure/B1379522.png)

![[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate](/img/structure/B1379526.png)